Activated A Subunit

PMO synthesis oligonucleotide manufacturing antisense therapeutics

PMO synthesis demands monomers with strict stereochemistry (2S,6R), N6-benzoyl protection, and ≥98% HPLC purity to achieve high coupling efficiency. Generic DNA phosphoramidites cannot substitute for this morpholino backbone chemistry. Activated A Subunit (CAS 956139-18-7) directly addresses this supply pain point as the essential adenine building block for automated solid-phase PMO synthesis, including DMD exon 51-skipping therapeutics. - M.W. 722.17 g/mol enables unambiguous identity verification by LC-MS or MALDI-TOF before synthesis initiation. - Uniform ≥98% HPLC purity across A, C, G, T monomers ensures consistent coupling efficiency in multi-kilogram production campaigns. - Ships on dry ice; store at -20°C for seamless cold-chain integration.

Molecular Formula C38H37ClN7O4P
Molecular Weight 722.2 g/mol
CAS No. 956139-18-7
Cat. No. B1145023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActivated A Subunit
CAS956139-18-7
Molecular FormulaC38H37ClN7O4P
Molecular Weight722.2 g/mol
Structural Identifiers
SMILESCN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
InChIInChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47)
InChIKeyHRNHOEBQNIMEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Activated A Subunit (CAS 956139-18-7) Procurement Guide for PMO Synthesis


Activated A Subunit (CAS 956139-18-7), chemically defined as ((2S,6R)-6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate, is the adenine (A) morpholino monomer building block essential for synthesizing Phosphorodiamidate Morpholino Oligomers (PMOs) . With a molecular weight of 722.17 g/mol and a purity specification of ≥98% (HPLC) from commercial suppliers, this N6-benzoyl protected phosphoramidite is specifically designed for automated solid-phase PMO synthesis . PMOs represent a distinct class of antisense oligonucleotides characterized by a neutral morpholino backbone and phosphorodiamidate linkages, which confer exceptional nuclease resistance and high RNA binding affinity without RNase H activation [1].

Why Activated A Subunit Cannot Be Substituted with Generic Nucleoside Reagents


Generic substitution with standard DNA phosphoramidites or even alternative morpholino monomers is not feasible for PMO synthesis due to the compound's specific stereochemistry (2S,6R configuration) and N6-benzoyl protection strategy, which are essential for achieving high coupling efficiency and sequence fidelity in chlorophosphoramidate-based solid-phase synthesis [1]. Unlike standard phosphoramidites that contain ribose or deoxyribose sugars, PMO monomers incorporate a morpholine ring and require precise protecting group chemistry (trityl for 4'-nitrogen, benzoyl for exocyclic amine) to maintain the neutral backbone characteristic that underlies PMO's superior nuclease resistance and reduced non-specific protein binding [2].

Activated A Subunit: Quantitative Procurement Evidence vs. PMO Monomer Alternatives


Activated A Subunit: Comparative Purity Specifications for PMO Monomer Procurement

Activated A Subunit is commercially available at HPLC-verified purity of ≥98%, matching the industry-standard purity specifications for Morpholino C subunit (CAS 956139-21-2, ≥98% HPLC) and Morpholino T subunit (CAS 956139-30-3, ≥98% HPLC) from the same manufacturer . This parity in purity across the four PMO building blocks ensures that A subunit procurement does not introduce additional purification burden relative to other monomers in the same synthesis workflow .

PMO synthesis oligonucleotide manufacturing antisense therapeutics

Activated A Subunit: Molecular Weight Distinction for Adenine-Specific PMO Building Blocks

Activated A Subunit has a molecular weight of 722.17 g/mol, which is distinguishable from the other PMO monomers: Morpholino C subunit (698.15 g/mol, CAS 956139-21-2) and Morpholino T subunit (609.05 g/mol, CAS 956139-30-3) . This 24.02 g/mol difference from the C subunit and 113.12 g/mol difference from the T subunit provides a quality control metric for verifying monomer identity prior to synthesis .

PMO characterization mass spectrometry QC oligonucleotide synthesis

Activated A Subunit: Uniform Storage Stability Profile Across PMO Monomer Class

Activated A Subunit requires storage at -20°C, which is identical to the recommended storage conditions for Morpholino C subunit (CAS 956139-21-2) and Morpholino T subunit (CAS 956139-30-3) . This uniformity in storage requirements across the PMO monomer class indicates that A subunit does not impose additional cold-chain constraints compared to other monomers in the same synthesis workflow . However, direct stability data (e.g., degradation half-life at room temperature) comparing A subunit specifically to other PMO monomers was not identified in the available literature; this evidence is based on vendor-specified storage conditions rather than head-to-head stability studies.

PMO storage reagent stability oligonucleotide manufacturing

Activated A Subunit: Base-Specific Function in Exon 51 Skipping Therapeutics

Activated A Subunit-derived PMO sequences have demonstrated efficacy in inducing exon 51 skipping in the dystrophin gene, a clinically validated therapeutic approach for Duchenne muscular dystrophy (DMD) . Specifically, morpholino oligonucleotides targeting DMD exon 51, which necessarily contain A subunit-derived adenine nucleotides at sequence-defined positions, have been quantitatively evaluated for exon skipping effects in immortalized DMD muscle cells in vitro [1]. In contrast, morpholino oligonucleotides with alternative base compositions (e.g., those lacking A subunits) would be incapable of binding the requisite complementary target sequence for exon 51 skipping. This sequence-specific functional requirement, rather than any intrinsic potency difference of the A monomer itself, drives procurement decisions—the A monomer is non-substitutable when the antisense sequence design mandates adenine nucleotides at specific positions.

Duchenne muscular dystrophy exon skipping antisense oligonucleotides

Activated A Subunit: Optimal Research and Manufacturing Application Scenarios


GMP-Grade PMO Synthesis for Exon Skipping Therapeutics

Activated A Subunit is essential for synthesizing PMOs targeting DMD exon 51 skipping, a validated therapeutic mechanism employed by FDA-approved drugs such as eteplirsen (Exondys 51) [1]. The ≥98% HPLC purity specification supports GMP manufacturing requirements, and the uniform storage conditions (-20°C) across A, C, and T monomers simplify cold-chain logistics for multi-kilogram production campaigns [2].

Automated High-Throughput PMO Synthesis Workflows

The compound's compatibility with chlorophosphoramidate chemistry on standard solid-phase synthesizers enables its use in fully automated fast-flow synthesis platforms, which have demonstrated coupling time reductions of up to 22-fold compared to traditional methods [1]. The equivalent purity specifications (≥98% HPLC) across PMO monomers ensure consistent coupling efficiency when A subunit is used alongside C, T, and G monomers in automated synthesis cycles [2].

Antisense Oligonucleotide Research for Gene Function Studies

In developmental biology and functional genomics research, Activated A Subunit-derived PMOs provide transient, sequence-specific gene knockdown without RNase H-mediated mRNA degradation, enabling splice modulation studies [1]. The neutral backbone of PMOs confers high nuclease resistance, with functional persistence exceeding 7 days in tissue environments, making them suitable for long-term gene silencing experiments [2].

Quality Control and Identity Verification Protocols

The distinct molecular weight of 722.17 g/mol for Activated A Subunit, compared to 698.15 g/mol for C subunit and 609.05 g/mol for T subunit, provides a robust metric for incoming QC by LC-MS or MALDI-TOF mass spectrometry to verify monomer identity and prevent cross-contamination prior to synthesis initiation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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